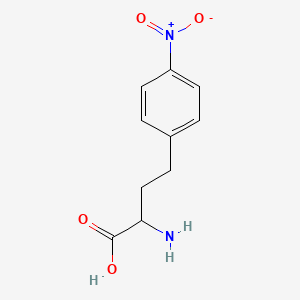

4-Nitro-DL-homophenylalanine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-amino-4-(4-nitrophenyl)butanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O4/c11-9(10(13)14)6-3-7-1-4-8(5-2-7)12(15)16/h1-2,4-5,9H,3,6,11H2,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLRIJQHXHLYYBA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCC(C(=O)O)N)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40901840 | |

| Record name | NoName_1011 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40901840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextualization Within Non Proteinogenic Amino Acid Research

Non-proteinogenic amino acids (NPAAs), also known as non-canonical or unnatural amino acids, are those not found among the 20 standard amino acids encoded by the genetic code. nih.gov These compounds, whether sourced from nature or created through chemical synthesis, are pivotal in modern drug discovery. [From first search: 4] The introduction of NPAAs into peptide chains is a powerful strategy for enhancing the therapeutic properties of peptide-based drug candidates. [From first search: 2, 3, 6] Peptides composed solely of natural amino acids often suffer from poor stability in biological systems. [From first search: 2] The incorporation of NPAAs can fundamentally alter and improve a peptide's stability, potency, bioavailability, and resistance to enzymatic degradation. [From first search: 6]

4-Nitro-DL-homophenylalanine is a synthetic NPAA that exemplifies this principle. It is structurally distinct from its proteinogenic counterpart, phenylalanine, in two critical ways: the presence of an additional methylene (B1212753) (-CH₂-) group in its side chain, which defines it as a "homo" amino acid, and the substitution of a nitro (-NO₂) group at the fourth position (para-position) of the phenyl ring. [From first search: 13] This unique combination of features allows it to serve as a mimic of natural amino acids while imparting distinct chemical properties that can be exploited in drug design and protein engineering. chemimpex.com

Significance As a Chiral Building Block in Complex Molecular Architectures

Chirality is a fundamental concept in medicinal chemistry, as the stereochemistry of a molecule often dictates its biological activity. 4-Nitro-DL-homophenylalanine is a chiral compound, existing as a racemic mixture of its D- and L-enantiomers. In synthetic chemistry, it serves as an invaluable chiral building block, providing a stereochemically defined scaffold for the construction of complex, three-dimensional molecular architectures. [From first search: 4] The separate D- and L- forms are commercially available, often protected with groups like Boc (tert-butyloxycarbonyl) or Fmoc (fluorenylmethoxycarbonyl), to facilitate their direct and stereospecific incorporation into larger molecules during peptide synthesis. [8, 12, [From first search: 10]]

The asymmetric synthesis of homophenylalanine derivatives is a key area of research, with methods like the Friedel-Crafts reaction being adapted to produce specific enantiomers with high purity (>99% enantiomeric excess). nii.ac.jp Such stereoselective control is crucial. For instance, L-homophenylalanine is a vital precursor for synthesizing potent angiotensin-converting enzyme (ACE) inhibitors like benazepril (B1667978) and enalapril, where the specific chirality is essential for the drug's efficacy. [6, [From first search: 18]] The ability to synthesize specific enantiomers of 4-nitrohomophenylalanine allows chemists to systematically probe structure-activity relationships, where the orientation of the nitro-functionalized side chain can be precisely controlled to optimize interactions with a biological target. nih.gov This makes it a powerful tool for creating novel therapeutics with highly specific biological functions. chemimpex.com

Role in Expanding the Chemical Diversity of Amino Acid Derivatives

General Strategies for Homophenylalanine Core Synthesis

The construction of the homophenylalanine scaffold is a critical step in the synthesis of this compound. Several methods have been established, ranging from biocatalytic approaches to classic organic reactions.

Chemoenzymatic and Biocatalytic Approaches

Biocatalytic methods offer an environmentally friendly and highly efficient route to enantiomerically pure L-homophenylalanine. nih.govresearchgate.net These methods are often preferred over traditional chemical syntheses due to their reduced process complexity, lower cost, and sustainability. nih.govresearchgate.net

Researchers have also explored the microbial production of L-homophenylalanine. By identifying and expressing putative homophenylalanine biosynthesis genes from the cyanobacterium Nostoc punctiforme PCC73102 in Escherichia coli, fermentative production of L-homophenylalanine from L-phenylalanine has been achieved. nih.gov

A summary of representative chemoenzymatic and biocatalytic approaches is presented in the table below.

| Enzyme/Organism | Substrate(s) | Product | Key Features |

| α-Transaminase (Megasphaera elsdenii) | 2-Oxo-4-phenylbutanoic acid, L-Glutamine | L-Homophenylalanine | Coupled enzymatic synthesis with in situ product crystallization. nih.gov |

| Tyrosine aminotransferase | 2-Oxo-4-phenylbutyric acid, L-Glutamic acid | L-Homophenylalanine | Equilibrium shift enzymatic reaction. google.com |

| Nostoc punctiforme PCC73102 genes in E. coli | L-Phenylalanine | L-Homophenylalanine | Fermentative production. nih.gov |

Organometallic Cross-Coupling Reactions for Homophenylalanine Derivatives

Organometallic cross-coupling reactions, particularly the Suzuki-Miyaura reaction, have proven to be a versatile tool for the synthesis of homophenylalanine derivatives. acs.orgmdpi.com This method allows for the formation of carbon-carbon bonds under generally mild conditions and is compatible with a wide range of functional groups. mdpi.com

The synthesis of various unnatural α-amino acids and α-amino alcohols, including 4-methoxyhomophenylalanine, has been accomplished through palladium-catalyzed Suzuki cross-coupling reactions. acs.org The versatility of this approach lies in the ability to introduce diverse aryl groups onto the amino acid scaffold. mdpi.com

Key features of organometallic cross-coupling reactions in this context include:

Mild Reaction Conditions : These reactions are often carried out under conditions that are tolerant of various functional groups. mdpi.com

Versatility : A wide array of boronic acids and organohalides can be used, allowing for the synthesis of a diverse library of homophenylalanine analogues. mdpi.comcem.com

High Yields : The Suzuki-Miyaura reaction, for example, can provide good to excellent yields of the desired products. acs.org

Multicomponent Reactions for Amino Acid Scaffolds

Multicomponent reactions (MCRs) have emerged as a powerful strategy for the efficient construction of complex molecules, including amino acid scaffolds, in a single step. mdpi.comnih.gov These reactions offer high atom economy and procedural simplicity, making them an attractive approach for generating molecular diversity. mdpi.com

The Ugi and Passerini reactions are prominent examples of MCRs that have been utilized to create a variety of peptide and amino acid derivatives. rug.nl For instance, a variation of the Ugi reaction involving α-amino acids, oxo components, isocyanides, and amines can produce highly substituted cyclic scaffolds. rug.nl MCRs have been successfully applied to the synthesis of diverse heterocyclic systems fused to amino acid frameworks. rsc.org

The key advantages of using MCRs for synthesizing amino acid scaffolds are:

Convergence : Multiple starting materials are combined in a single operation. nih.gov

Diversity : A wide range of products can be accessed by varying the starting components. mdpi.comnih.gov

Efficiency : MCRs often proceed with high yields and stereoselectivity. mdpi.com

Friedel-Crafts Acylation in Homophenylalanine Synthesis

Friedel-Crafts acylation is a classic and effective method for preparing aryl-keto derivatives, which can serve as intermediates in the synthesis of homophenylalanine. researchgate.netnih.gov This reaction involves the acylation of an aromatic ring with an acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst.

The synthesis of trifluoromethyldiazirinyl homophenylalanine has also been accomplished using Friedel-Crafts acylation, highlighting the utility of this method for introducing specific functionalities. researchgate.net

Introduction of the Nitro Moiety in Amino Acid Synthesis

The introduction of a nitro group onto the aromatic ring of phenylalanine derivatives is a crucial step in the synthesis of this compound. Direct nitration is a common strategy to achieve this transformation.

Direct Nitration Strategies for Phenylalanine Derivatives

Direct nitration of the phenyl ring of phenylalanine and its derivatives can be achieved using various nitrating agents. Peroxynitrite, a reactive species formed from superoxide (B77818) and nitric oxide, has been shown to nitrate (B79036) phenylalanine, producing a mixture of nitrated products. nih.gov The reaction of peroxynitrite with phenylalanine yields not only nitrated derivatives but also hydroxylated products such as o-, m-, and p-tyrosine. nih.gov

The genetic incorporation of ortho-substituted phenylalanine derivatives, including a nitro-substituted variant, has been demonstrated in Escherichia coli and mammalian cells using a specifically engineered pyrrolysyl-tRNA synthetase mutant. acs.org This biochemical approach allows for the site-specific introduction of the nitro-functionalized amino acid into proteins.

Furthermore, D-phenylalanine can be used to trap reactive nitrogen species (RNS), leading to the formation of nitrophenylalanine and nitrotyrosine, which can be analyzed by HPLC. nih.gov

A summary of nitration products from phenylalanine is provided below.

| Reactant | Nitrating Agent/Method | Nitrated Products |

| Phenylalanine | Peroxynitrite | Nitrophenylalanine, Nitrotyrosine |

| Phenylalanine Derivative | Pyrrolysyl-tRNA synthetase mutant | ortho-Nitro-phenylalanine (genetically incorporated) |

| D-Phenylalanine | Reactive Nitrogen Species (RNS) | Nitrophenylalanine, Nitrotyrosine |

Reductive Cross-Coupling of Nitroarenes in N-Substituted Arylamine Synthesis

A prominent strategy for the synthesis of N-substituted arylamines, which are key precursors or structural motifs in analogues of this compound, is the reductive cross-coupling of nitroarenes. rsc.orgrsc.org This approach offers an efficient alternative to traditional methods that often require the pre-synthesis and isolation of anilines, thereby improving step economy. rsc.org

Recent advancements have demonstrated the utility of various catalytic systems to facilitate this transformation. For instance, an organophosphorus-based catalyst, specifically 1,2,2,3,4,4-hexamethylphosphetane, has been shown to drive the reductive intermolecular coupling of nitro(hetero)arenes with boronic acids using phenylsilane (B129415) as a terminal reductant. mit.edu This method is applicable to the formation of both Csp2–N and Csp3–N bonds and proceeds with stereospecificity for Csp3–N bond formation. mit.edu The reaction is particularly effective for coupling electron-deficient nitroarenes with electron-rich arylboronic acids. mit.edu

Another approach involves a nickel-catalyzed aminocarbonylation of aryl halides with nitroarenes, where Co2(CO)8 facilitates the reduction of the nitro group to an arylamine in situ. rsc.org Furthermore, visible-light-driven methods using iron catalysts can synthesize N-arylamides from nitroarenes and aromatic aldehydes, avoiding the need for strong oxidizing or reducing agents. rsc.org The direct reductive cross-coupling of nitroarenes allows for the formation of various reactive nitrogen intermediates, such as arylamines, hydroxylamines, and nitrosobenzenes, which can then be coupled with a variety of partners. rsc.orgthieme-connect.deresearchgate.net

The versatility of this strategy is highlighted by the range of coupling partners that can be employed, including arylboronic acids, aryl or alkyl halides, and carbonyl compounds, leading to the synthesis of diarylamines, N-alkylanilines, and aromatic amides. rsc.orgrsc.orgmit.eduresearchgate.net For example, a molybdenum-mediated reductive hydroamination of vinylcyclopropanes with nitroarenes has been developed to produce a variety of homoallylamines. researchgate.net

Approaches for Tetrasubstituted Nitroalkene Formation as Precursors

The synthesis of tetrasubstituted nitroalkenes serves as a critical step in the preparation of complex molecules, including precursors for unnatural amino acids. While specific methods for the direct formation of tetrasubstituted nitroalkenes as precursors to this compound are not extensively detailed in the provided context, general strategies for constructing highly substituted alkenes can be inferred. The creation of such sterically hindered and electronically distinct structures often requires specialized synthetic methods.

Asymmetric Synthesis of this compound Enantiomers

The production of enantiomerically pure unnatural amino acids is of paramount importance for their application in pharmaceuticals and biological studies. rsc.orgrsc.org Asymmetric synthesis provides a direct route to these chiral molecules, avoiding the need for resolution of racemic mixtures. nature.comorganic-chemistry.org

Enantioselective Catalysis in Unnatural Amino Acid Production

Enantioselective catalysis is a powerful tool for the synthesis of non-proteinogenic α-amino acids. rsc.orgnature.com Various catalytic systems have been developed to achieve high enantioselectivity in the formation of these valuable compounds.

One notable method involves the use of chiral phase-transfer catalysts. Specifically, structurally rigid, chiral spiro ammonium (B1175870) salts derived from (S)- or (R)-1,1'-bi-2-naphthol have been successfully employed for the highly efficient, catalytic enantioselective synthesis of various α-amino acids under mild phase-transfer conditions. acs.org Another example is the use of N-benzylcinchonidium chloride for the enantioselective alkylation of N-(diphenylmethylene)glycine tert-butyl ester, achieving a 52% enantiomeric excess (ee), which can be enhanced to >99% ee through recrystallization. acs.org

Organocatalysis also plays a significant role. rsc.org For instance, a bifunctional tertiary amine-squaramide catalyst has been utilized for the enantioselective Mannich-type addition of allomaltol to N-protected aldimines, yielding adducts that can be converted to non-proteinogenic α-amino acids with high enantioselectivity (90–98% ee). rsc.orgrsc.org Similarly, chiral phosphoric acid catalysis has been employed in the asymmetric reaction of indoles with β,γ-alkynyl-α-imino esters to produce unnatural α-amino acid derivatives with up to 99% yield and 98% ee. nih.gov

Transition metal catalysis offers another avenue. A recently developed two-step method utilizes a transition metal catalyst (ruthenium or iron) for a stereocontrolled 1,3-nitrogen shift from a carboxylic acid oxygen to the α-carbon, providing access to a wide variety of unnatural α-amino acids. nature.com This method is advantageous due to its use of abundant carboxylic acid starting materials and the ability to perform late-stage amination. nature.com

The following table summarizes some of the catalytic systems used in the enantioselective synthesis of unnatural amino acids:

| Catalyst Type | Reaction | Enantioselectivity (ee) | Reference |

| Chiral Phase-Transfer Catalyst (Spiro Ammonium Salts) | Alkylation of Glycine Derivatives | High | acs.org |

| Chiral Phase-Transfer Catalyst (N-benzylcinchonidium chloride) | Alkylation of N-(diphenylmethylene)glycine tert-butyl ester | 52% (up to >99% after recrystallization) | acs.org |

| Bifunctional Tertiary Amine-Squaramide | Mannich-type addition | 90-98% | rsc.orgrsc.org |

| Chiral Phosphoric Acid | Reaction of indoles with β,γ-alkynyl-α-imino esters | up to 98% | nih.gov |

| Transition Metal (Ru or Fe) | 1,3-Nitrogen Shift | High | nature.com |

Chiral Resolution Techniques for Nitro-Phenylalanine Derivatives

Chiral resolution provides an alternative to asymmetric synthesis for obtaining enantiomerically pure compounds. This is particularly relevant for nitro-phenylalanine derivatives. Liquid-liquid extraction using chiral extractants is a common technique.

For the enantioseparation of 4-nitrophenylalanine, various chiral diphosphine-metal complexes have been investigated as chiral extractants. For example, an (S)-SDP-Pd complex was found to be effective, achieving a high separation factor (α) of 3.32, with preferential recognition of L-4-nitrophenylalanine. researchgate.net The efficiency of this extraction is influenced by factors such as pH, extractant concentration, and temperature. researchgate.net Response surface methodology has been used to optimize these conditions, leading to a maximum performance factor. researchgate.net

Another study showed that an (S)-MeO-BIPHEP-Pd complex exhibited good ability to separate 4-nitro-phenylalanine with a separation factor of 3.87. researchgate.net More recently, Garphos derivatives have been explored as chiral extractants, with Garphos-III-Pd being the most efficient for 4-nitrophenylalanine, achieving a separation factor of 5.37. nih.gov Taniaphos-Cu has also been shown to be effective for the enantioseparation of 4-nitrophenylalanine with a separation factor of 2.32. nih.gov

The table below details the performance of different chiral extractants for the resolution of 4-nitrophenylalanine enantiomers:

| Chiral Extractant | Metal | Separation Factor (α) | Reference |

| (S)-SDP | Pd | 3.32 | researchgate.net |

| (S)-MeO-BIPHEP | Pd | 3.87 | researchgate.net |

| Garphos-III | Pd | 5.37 | nih.gov |

| Taniaphos | Cu | 2.32 | nih.gov |

Asymmetric Aza-Michael Reactions for Related Structures

The asymmetric aza-Michael reaction is a fundamental C-N bond-forming reaction that provides access to chiral β-amino carbonyl compounds and related structures, which are precursors to or analogues of unnatural amino acids. nih.govnih.govresearchgate.net This reaction involves the conjugate addition of a nitrogen nucleophile to an α,β-unsaturated carbonyl compound. researchgate.net

Organocatalysis has emerged as a powerful strategy for effecting asymmetric aza-Michael reactions. nih.govbeilstein-journals.org Chiral cinchona alkaloid derivatives, such as 9-epi-9-amino-9-deoxyquinine, have been used to catalyze the addition of 4-nitrophthalimide (B147348) to α,β-unsaturated ketones with excellent enantioselectivity (95–99% ee). nih.govbeilstein-journals.org Bifunctional organic catalysts have also been developed for the highly enantioselective aza-Michael reaction of a broad range of alkyl vinyl ketones. nih.gov

The reaction can be performed intramolecularly as well. For example, a chiral cinchona-based primary-tertiary diamine can catalyze the intramolecular aza-Michael addition of enone carbamates to produce 2-substituted piperidines in high yields and up to 99% ee. nih.gov

Metal-based catalysts have also been employed. A palladium-catalyzed asymmetric aza-Michael addition of aniline to α,β-unsaturated N-imides has been studied in detail, allowing for the synthesis of optically active β2- and β2,3-amino acid derivatives. nih.gov Copper-catalyzed asymmetric hydroamination represents another approach for the direct preparation of β-amino acids, esters, amides, and nitriles in a highly regio- and enantioselective manner. chinesechemsoc.org

The following table provides examples of catalytic systems used in asymmetric aza-Michael reactions:

| Catalyst | Nucleophile | Michael Acceptor | Product Type | Enantioselectivity (ee) | Reference |

| 9-epi-9-amino-9-deoxyquinine | 4-Nitrophthalimide | α,β-Unsaturated Ketones | Michael Adducts | 95-99% | nih.govbeilstein-journals.org |

| Chiral Cinchona-based diamine | Enone Carbamates | (intramolecular) | 2-Substituted Piperidines | up to 99% | nih.gov |

| Palladium Complex | Aniline | α,β-Unsaturated N-imides | β2- and β2,3-Amino Acid Derivatives | High | nih.gov |

| Copper Complex | Nitrogen-based nucleophiles | α,β-Unsaturated carboxylic acid derivatives | β-Amino Acids and Derivatives | High | chinesechemsoc.org |

N-to-S Acyl Transfer as a Chiral Control Strategy

N-to-S acyl transfer has emerged as a valuable strategy in asymmetric synthesis, particularly for the conversion of stable chiral amides into more reactive thioesters. nih.govacs.orgacs.org This transformation, which is the reverse of the more common S-to-N acyl transfer, can be utilized to control chirality and access diverse carboxylic acid derivatives under mild conditions. nih.govacs.org

A key development in this area is the design of cysteine-derived oxazolidinone chiral auxiliaries. nih.govacs.orgchemrxiv.org These auxiliaries serve a dual role: they act as a rigid template for highly selective asymmetric transformations and as an acyl transfer agent. nih.govacs.orgnih.gov After a stereoselective reaction, such as an aldol (B89426) reaction, Michael addition, or alkylation, an intramolecular N-to-S acyl transfer can be triggered. nih.gov This process converts the chiral imide product into a versatile thioester, which can then be trapped in situ or isolated for further transformations. nih.govacs.orgchemrxiv.org

The resulting oxazolidinone thioester products are valuable intermediates that can be used in palladium-mediated reactions to synthesize highly valuable chiral scaffolds, including noncanonical amino acids. nih.govchemrxiv.orgnih.gov This strategy effectively combines the benefits of imide auxiliaries for asymmetric control with the synthetic utility of thioesters. nih.govacs.org

Protective Group Strategies in this compound Synthesis

Boc-Protection in Homophenylalanine Derivative Synthesis

The tert-butoxycarbonyl (Boc) group is a widely employed acid-labile protecting group for the α-amino group of amino acids, including homophenylalanine derivatives. The introduction of the Boc group is typically achieved by reacting the amino acid with di-tert-butyl dicarbonate (B1257347) (Boc₂O) under basic conditions. organic-chemistry.orgorgsyn.org This protection strategy is advantageous due to the stability of the Boc group under a wide range of reaction conditions, including those used for peptide coupling. organic-chemistry.org

Boc-protected 4-nitro-homophenylalanine serves as a versatile building block in organic synthesis. chemimpex.comchemimpex.com Its enhanced stability and solubility in organic solvents facilitate its use in the construction of more complex molecules. chemimpex.com For instance, Boc-protected homophenylalanine derivatives have been utilized in the synthesis of tripeptides and other peptide structures. mdpi.com The removal of the Boc group is typically accomplished by treatment with a strong acid, such as trifluoroacetic acid (TFA), which regenerates the free amino group for subsequent reactions. organic-chemistry.orgmdpi.com

Table 1: Key Features of Boc-Protection in this compound Synthesis

| Feature | Description |

| Protecting Group | tert-butoxycarbonyl (Boc) |

| Function Protected | α-Amino group |

| Reagent for Protection | Di-tert-butyl dicarbonate (Boc₂O) |

| Deprotection Condition | Strong acid (e.g., Trifluoroacetic acid - TFA) |

| Advantages | Stability in various reaction conditions, enhances solubility. |

| Application | Used as a building block in peptide synthesis and other organic transformations. chemimpex.comchemimpex.com |

Fmoc-Protection in Peptide Building Block Preparation

The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is another cornerstone of modern peptide synthesis, particularly in solid-phase peptide synthesis (SPPS). nih.govnih.gov The Fmoc group is base-labile, typically removed by treatment with a secondary amine such as piperidine. mdpi.com This characteristic offers an orthogonal protection strategy to the acid-labile Boc group.

Fmoc-protected 4-nitro-homophenylalanine is a commercially available building block, indicating its utility in the preparation of peptides. netascientific.comchempep.com The Fmoc strategy is often preferred for SPPS due to the milder deprotection conditions, which helps in preserving the integrity of sensitive peptide sequences. nih.govnih.gov The progress of the deprotection step can be conveniently monitored by UV spectroscopy, as the cleaved dibenzofulvene-piperidine adduct has a strong UV absorbance.

Table 2: Characteristics of Fmoc-Protection for Peptide Building Blocks

| Characteristic | Detail |

| Protecting Group | 9-fluorenylmethoxycarbonyl (Fmoc) |

| Function Protected | α-Amino group |

| Deprotection Condition | Base-mediated (e.g., Piperidine) mdpi.com |

| Key Advantage | Mild deprotection conditions suitable for sensitive peptides. nih.govnih.gov |

| Monitoring | Deprotection can be monitored by UV spectroscopy. |

| Primary Application | Solid-Phase Peptide Synthesis (SPPS). nih.govnih.gov |

Reactivity of the Nitro Group in 4-Position

The nitro group (–NO2) at the para-position of the phenyl ring is a powerful electron-withdrawing group that significantly influences the molecule's reactivity. fiveable.melibretexts.org

Reductions of Aromatic Nitro Groups to Amino Functionalities

One of the most valuable transformations of this compound is the reduction of its nitro group to a primary amino group (–NH2), yielding 4-amino-DL-homophenylalanine. This conversion transforms the electron-withdrawing nature of the substituent into an electron-donating one, fundamentally altering the chemical properties of the aromatic ring. masterorganicchemistry.com The resulting amino group is a key precursor for the synthesis of various compounds, including pharmaceuticals. nih.govd-nb.info

A variety of reducing agents and methods can be employed for this transformation, with the choice depending on factors like desired selectivity, reaction conditions, and compatibility with other functional groups. masterorganicchemistry.comwikipedia.org Common methods include:

Catalytic Hydrogenation: This is a widely used method for reducing nitroarenes. masterorganicchemistry.comnih.gov It typically involves reacting the compound with hydrogen gas (H2) in the presence of a metal catalyst. libretexts.org Catalysts such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO2), and Raney nickel are effective. wikipedia.orgcommonorganicchemistry.com Catalytic hydrogenation is often preferred for its clean reaction profile, with water being the primary byproduct. nih.gov

Metal-Acid Systems: The use of an easily oxidized metal in an acidic medium is a classic and effective method for nitro group reduction. masterorganicchemistry.com Common combinations include iron (Fe) in acetic or hydrochloric acid, tin (Sn) in hydrochloric acid, and zinc (Zn) in acid. masterorganicchemistry.comcommonorganicchemistry.com

Other Reagents: Sodium hydrosulfite (Na2S2O4) and tin(II) chloride (SnCl2) are also used for the reduction of aromatic nitro groups, offering milder alternatives that can be selective in the presence of other reducible functionalities. wikipedia.orgcommonorganicchemistry.com Systems like sodium borohydride (B1222165) (NaBH4) combined with transition metal salts (e.g., NiCl2·6H2O) have also proven effective for the rapid reduction of nitroarenes to amines in aqueous systems. asianpubs.org

| Reagent/System | Typical Conditions | Notes |

|---|---|---|

| H₂/Pd/C | Hydrogen gas, solvent (e.g., Methanol, Ethanol) | Highly efficient, but may also reduce other functional groups. libretexts.orgcommonorganicchemistry.com |

| Fe/HCl or Fe/CH₃COOH | Acidic aqueous solution, heat | Classical, cost-effective method. masterorganicchemistry.comcommonorganicchemistry.com |

| Sn/HCl | Acidic aqueous solution | Effective but can generate tin-containing waste. |

| SnCl₂ | Solvent (e.g., Ethanol) | Provides a milder method for reduction. commonorganicchemistry.com |

| NaBH₄/NiCl₂·6H₂O | Aqueous solvent system, room temperature | Rapid and high-yielding for many nitroarenes. asianpubs.org |

Nucleophilic Aromatic Substitution Potential

The presence of a strong electron-withdrawing group, such as the nitro group, positioned ortho or para to a potential leaving group (like a halide) makes the aromatic ring susceptible to nucleophilic aromatic substitution (SNAr). wikipedia.orglibretexts.org While this compound itself does not possess a typical leaving group like a halogen at the ipso-position, the nitro group itself can, under certain conditions, be displaced.

More commonly, the nitro group acts as an activating group for the substitution of other substituents on the ring. byjus.comnumberanalytics.com The mechanism involves the attack of a nucleophile on the electron-deficient aromatic ring to form a resonance-stabilized anionic intermediate known as a Meisenheimer complex. wikipedia.orglibretexts.orglibretexts.org The negative charge in this intermediate is delocalized onto the oxygen atoms of the para-nitro group, which provides significant stabilization and lowers the activation energy for the reaction. wikipedia.orglibretexts.org Therefore, if a derivative of this compound were synthesized with a leaving group (e.g., fluorine or chlorine) at a position ortho or para to the nitro group, it would be highly activated towards SNAr reactions. mdpi.comnih.gov

Role of the Nitro Group in Electron-Deficient Aromatic Systems

The nitro group deactivates the aromatic ring towards electrophilic aromatic substitution while activating it towards nucleophilic attack. libretexts.orgwikipedia.orgquora.com This dual role is a direct consequence of its powerful electron-withdrawing properties, which operate through two distinct mechanisms:

Inductive Effect (-I): The high electronegativity of the nitrogen and oxygen atoms in the nitro group pulls electron density away from the aromatic ring through the sigma (σ) bond framework. libretexts.org

Resonance Effect (-M or -R): The nitro group can withdraw electron density from the ring via resonance (pi-system delocalization). fiveable.melibretexts.org The π-electrons from the ring can be delocalized onto the nitro group, creating resonance structures with a positive charge on the ring, particularly at the ortho and para positions.

This withdrawal of electron density makes the aromatic ring "electron-deficient" or "electron-poor." libretexts.orgkhanacademy.org Consequently, the ring is less attractive to incoming electrophiles (which are electron-seeking), thus deactivating it for electrophilic substitution reactions. quora.com Conversely, this electron deficiency makes the ring an attractive target for electron-rich nucleophiles, activating it for SNAr reactions, as the ring can accommodate the incoming negative charge in the Meisenheimer complex intermediate. libretexts.orgnumberanalytics.com

Derivatization at the Alpha-Amino and Carboxyl Groups

The alpha-amino and carboxyl groups of this compound are readily available for a wide range of standard amino acid derivatization reactions.

Formation of Amino Esters and Amide Derivatives

Esterification: The carboxyl group can be converted into an ester, such as a methyl or ethyl ester. This is often done to protect the carboxylic acid during other reactions or to increase the compound's solubility in organic solvents. For instance, L-homophenylalanine ethyl ester has been synthesized by reacting the corresponding sulfonic acid ester with ammonia (B1221849) or by reacting the amino acid with ethanol (B145695) in the presence of an acid catalyst. google.commdpi.com A similar approach can be applied to the 4-nitro derivative.

Amide Formation: The carboxyl group can react with amines to form amides, or the amino group can react with carboxylic acids (or their activated derivatives) to form amides. This amide bond formation is central to peptide synthesis. nih.gov Coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are commonly used to facilitate the reaction between the carboxyl group of one amino acid and the amino group of another, forming a peptide bond.

N-Substitution Reactions

The alpha-amino group is a nucleophile and can undergo various substitution reactions, most notably acylation and alkylation.

N-Acylation: This reaction involves the formation of an amide bond by reacting the amino group with an acylating agent like an acid chloride or acid anhydride. A common application is the introduction of a protecting group, such as a tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) group. nih.gov These protecting groups are crucial in peptide synthesis to prevent the amino group from undergoing unwanted side reactions while the carboxyl group is being activated for coupling. masterorganicchemistry.com

N-Alkylation: The amino group can also be alkylated, although direct alkylation can sometimes lead to over-alkylation (formation of secondary and tertiary amines or even quaternary ammonium salts). Reductive amination is a more controlled method for preparing N-alkylated amino acids.

These derivatization reactions at the amino and carboxyl termini, combined with transformations at the nitro group, make this compound a versatile building block in medicinal chemistry and organic synthesis.

| Functional Group | Reaction Type | Reagents/Conditions | Product Type |

|---|---|---|---|

| Carboxyl (-COOH) | Esterification | Alcohol (e.g., Ethanol), Acid Catalyst (e.g., HCl) | Ester (e.g., Ethyl Ester) google.com |

| Carboxyl (-COOH) | Amide Formation | Amine, Coupling Agent (e.g., EDC, DCC) | Amide |

| Amino (-NH₂) | N-Acylation (Protection) | Boc Anhydride (Boc₂O) or Benzyl (B1604629) Chloroformate (Cbz-Cl) | N-Boc or N-Cbz protected amino acid nih.gov |

| Amino (-NH₂) | N-Acylation | Acid Chloride or Anhydride | N-Acyl derivative |

Reactions Involving the Carboxyl Functionality

The carboxyl group of this compound is a key site for transformations, most notably esterification and amidation. These reactions are fundamental for incorporating the amino acid into larger molecular structures, such as peptides or small molecule probes.

Esterification: The carboxylic acid can be readily converted to an ester, a common strategy for temporary protection during synthesis or for modifying the compound's solubility and transport properties. For instance, the synthesis of methyl (2S)-2-amino-3-(4-nitrophenyl)propanoate hydrochloride has been documented, demonstrating a straightforward esterification process. google.com This reaction typically proceeds by treatment with an alcohol (e.g., methanol) under acidic conditions. Similarly, ethyl esters, such as L-homophenylalanine ethyl ester, are widely used as nucleophiles in more complex reactions like asymmetric aza-Michael additions, highlighting the utility of the esterified form. uochb.czresearchgate.net

Amidation: The formation of an amide bond is arguably the most significant reaction of the carboxyl group, as it is the basis for peptide synthesis. Using standard peptide coupling reagents, this compound can be linked to other amino acids or amine-containing molecules. Protected versions of the amino acid, such as those with Fmoc (Fluorenylmethyloxycarbonyl) or Boc (tert-butyloxycarbonyl) groups on the amine, are commercially available and routinely used in solid-phase peptide synthesis. researchgate.net Beyond peptides, the synthesis of simple amides, like D-homophenylalanine amide, has also been described, showcasing the carboxyl group's general reactivity towards amine nucleophiles. rsc.org

| Reaction Type | Reagents & Conditions | Product | Significance |

|---|---|---|---|

| Esterification | Methanol (MeOH), Thionyl Chloride (SOCl₂) or Acid Catalyst (e.g., HCl) | This compound methyl ester | Protection of carboxyl group, increased lipophilicity. google.com |

| Amidation (Peptide Bond Formation) | Protected Amino Acid (e.g., Fmoc-AA-OH), Coupling Agents (e.g., HBTU, HATU), Base (e.g., DIPEA) | Dipeptide containing this compound | Incorporation into peptide chains for biological studies. researchgate.net |

| Amide Formation | Ammonia or Primary/Secondary Amine, Activating Agent | This compound amide | Creation of simple amide derivatives for structure-activity relationship studies. rsc.org |

Side-Chain Modifications and Conjugation Chemistry

The aromatic nitro group is the most distinctive feature of the this compound side chain and serves as a versatile chemical handle for a variety of modifications. The most pivotal transformation of this group is its reduction to a primary aromatic amine (4-Amino-DL-homophenylalanine). This conversion unlocks a wealth of subsequent functionalization chemistries. The reduction is typically achieved through catalytic hydrogenation using catalysts like Palladium on carbon (Pd/C) or Raney nickel. google.com The resulting amine is significantly more reactive than the nitro group and can be readily used for conjugation.

Introduction of Reporter Groups for Biological Studies

The ability to attach reporter groups—moieties that enable detection and quantification—is crucial for studying the role and fate of molecules in biological systems. This compound can be functionalized with such groups either by leveraging the intrinsic properties of the nitro group or by using the corresponding amine as a reactive intermediate.

Intrinsic Reporter Properties : The nitroaromatic side chain itself can function as a reporter group. Specifically, it is known to be an efficient quencher of fluorescence. When incorporated into a peptide or protein in proximity to a fluorescent amino acid like tryptophan, the nitro group can quench the tryptophan's fluorescence in a distance-dependent manner. This property allows for its use as a spectroscopic ruler to study protein structure, conformational changes, and binding events. researchgate.net

Conjugation of External Reporters : The reduction of the nitro group to 4-amino-DL-homophenylalanine provides a nucleophilic handle for the covalent attachment of a wide array of reporter groups. google.com This primary amine can be acylated with activated carboxylic acids or sulfonyl chlorides of various labels. Common reporter groups include:

Fluorophores : Dyes such as fluorescein, rhodamine, or coumarin (B35378) derivatives (e.g., 7-amino-4-methyl-coumarin, AMC) can be attached to create fluorescent probes for imaging or activity assays. nih.gov

Biotin (B1667282) : Conjugation with biotin allows for high-affinity binding to streptavidin, enabling detection and purification via ELISA-like assays or affinity chromatography.

Photo-reactive Groups : Attachment of photo-reactive moieties like benzophenones or phenyl azides creates photo-affinity labels. nih.gov Upon UV irradiation, these groups form highly reactive species that can covalently crosslink to nearby interacting biomolecules, which is useful for identifying binding partners.

| Reporter Group Class | Example | Attachment Chemistry (Post-Reduction) | Application |

|---|---|---|---|

| Fluorescence Quencher | Nitro group (intrinsic) | N/A (Direct incorporation) | FRET-based assays, protein conformational studies. researchgate.net |

| Fluorophore | Fluorescein isothiocyanate (FITC) | Reaction with the aromatic amine to form a thiourea (B124793) linkage. | Fluorescence microscopy, flow cytometry. |

| Fluorophore | 7-Amino-4-methyl-coumarin (AMC) | Amide bond formation with the aromatic amine. | Enzyme activity assays (as a releasable fragment). nih.gov |

| Affinity Tag | Biotin-NHS ester | Acylation of the aromatic amine. | Protein purification, pull-down assays. |

| Photo-reactive Probe | p-Benzoylbenzoic acid | Amide bond formation with the aromatic amine. | Photo-affinity labeling to identify binding partners. nih.gov |

Bio-orthogonal Ligation Strategies

Bio-orthogonal chemistry involves reactions that can proceed within a living system without interfering with native biochemical processes. wikipedia.org To make this compound suitable for such applications, its side chain must be functionalized with a group that can participate in a bio-orthogonal reaction. Again, the reduction of the nitro group to an amine is the critical first step.

The resulting 4-amino-DL-homophenylalanine can be converted into a derivative bearing a bio-orthogonal handle. For example, the amine can be transformed into an azide (B81097) (–N₃) via a diazo transfer reaction. This azido-functionalized homophenylalanine is now a substrate for two of the most powerful bio-orthogonal reactions:

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) : The azide group reacts rapidly and specifically with strained alkynes, such as cyclooctynes, without the need for a toxic copper catalyst. This "copper-free click chemistry" is widely used for in vivo labeling of proteins, glycans, and other biomolecules. nih.gov

Staudinger Ligation : The azide can react with a specifically engineered triarylphosphine to form a stable amide bond. This reaction is highly specific and was one of the first bio-orthogonal ligations to be developed. wikipedia.org

By incorporating an azido (B1232118) group, this compound becomes a powerful tool for site-specifically labeling proteins. Once incorporated into a protein of interest (via genetic code expansion), the azido-homophenylalanine residue can be selectively tagged with probes bearing a cyclooctyne (B158145) or phosphine (B1218219) handle for imaging or functional studies in a cellular context. anu.edu.au

| Bio-orthogonal Handle | Precursor Functional Group | Key Reaction Partner | Ligation Reaction |

|---|---|---|---|

| Azide (-N₃) | Aromatic Amine (-NH₂) | Strained Alkyne (e.g., DIBO, BCN) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). nih.gov |

| Azide (-N₃) | Aromatic Amine (-NH₂) | Triarylphosphine | Staudinger Ligation. wikipedia.org |

| Alkyne | Aromatic Amine (-NH₂) | Azide-tagged probe | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or SPAAC. |

Incorporation of 4 Nitro Dl Homophenylalanine into Peptides and Proteins

Methodologies for Unnatural Amino Acid Integration

The integration of UAAs into the cellular protein synthesis machinery requires hijacking the translational apparatus. This is typically achieved by creating an "orthogonal" system, consisting of an aminoacyl-tRNA synthetase (aaRS) and its cognate transfer RNA (tRNA), which functions independently of the host's endogenous pairs. This engineered pair is designed to recognize a unique codon, often a "blank" or repurposed codon, and deliver the UAA to the ribosome for incorporation into the growing polypeptide chain.

A widely used strategy for incorporating UAAs is through the suppression of nonsense or "stop" codons. portlandpress.comnih.gov Of the three stop codons (UAG, UAA, and UGA), the amber codon (UAG) is the least frequently used in many organisms, making it an ideal candidate for reassignment. portlandpress.comfrontiersin.org

The core of this technique involves an orthogonal aaRS/tRNA pair. portlandpress.com The aaRS is evolved to specifically recognize and aminoacylate a suppressor tRNA with the desired UAA, in this case, 4-Nitro-DL-homophenylalanine. This suppressor tRNA possesses an anticodon (CUA) that is complementary to the UAG codon. When a UAG codon is introduced at a specific site in the gene encoding the target protein, the ribosome pauses at this codon. Instead of termination, the charged suppressor tRNA binds to the UAG codon, leading to the incorporation of this compound at that position.

A significant challenge in this approach is the competition between the suppressor tRNA and the endogenous release factor 1 (RF1), which recognizes the UAG codon and triggers the termination of translation. frontiersin.org To improve the efficiency of UAA incorporation, strains of E. coli have been engineered to lack RF1. d-nb.info

Research has demonstrated the feasibility of this approach for incorporating various UAAs. For instance, a study sought to develop a method to incorporate 4-Nitro-L-phenylalanine (B556529) into proteins in Saccharomyces cerevisiae, a model eukaryotic organism. unl.edu By mutating the active site of E. coli tyrosyl-tRNA synthetase, they aimed to reprogram it to recognize and incorporate 4-Nitrophenylalanine in response to the amber stop codon. unl.edu This highlights the potential to expand the genetic code of eukaryotes for the production of proteins with novel properties. unl.edu

| Key Component | Function |

| Unnatural Amino Acid (UAA) | This compound |

| Orthogonal aaRS | Evolved to specifically recognize and charge the UAA onto the orthogonal tRNA. |

| Orthogonal tRNA (Suppressor tRNA) | Contains an anticodon (e.g., CUA) that recognizes a nonsense codon (e.g., UAG). |

| Nonsense Codon | A stop codon (e.g., UAG) engineered into the gene of interest at the desired site of UAA incorporation. |

| Host Organism | Can be prokaryotic (E. coli) or eukaryotic (S. cerevisiae). |

While nonsense codon suppression is effective, it is generally limited to the incorporation of a single type of UAA per protein. To overcome this limitation and enable the simultaneous incorporation of multiple distinct UAAs, four-base codon (or frameshift suppression) strategies have been developed. acs.orgpnas.orgnih.gov

This method utilizes tRNAs with an extended anticodon loop containing four bases instead of the usual three. nih.gov These tRNAs can decode four-base codons on the mRNA, thereby expanding the number of available codons for UAA incorporation. For example, quadruplet codons like AGGU, CGGU, CCCU, and GGGU have been successfully decoded by tRNAs with complementary four-base anticodons in an E. coli in vitro translation system, leading to the efficient incorporation of nitrophenylalanine. acs.org

The efficiency of four-base codon suppression can be influenced by the specific quadruplet codon and the sequence of the tRNA's anticodon loop. nih.gov Research has shown that some four-base codons are more "shifty" or prone to frameshifting in the absence of a suppressor tRNA, which can lead to undesired products. nih.gov However, by selecting for efficient and non-cross-reactive tRNA/four-base codon pairs, it is possible to achieve high-fidelity incorporation of UAAs. nih.gov

The combination of nonsense and four-base codon suppression offers a powerful approach for producing proteins with multiple, distinct UAAs. This has been demonstrated by using a set of two four-base codons, or a combination of an amber codon and a quadruplet codon, to incorporate two different non-natural amino acids into a single protein. acs.orgsci-hub.st

| Codon Type | Number of Bases | Potential for UAA Incorporation | Example Codons |

| Triplet Codon | 3 | Standard amino acids, or one type of UAA via nonsense suppression. | AUG, GCA, UAG |

| Four-Base Codon | 4 | Multiple distinct UAAs. | AGGU, CGGU, CCCU, GGGU |

Cell-free protein synthesis (CFPS) systems have emerged as a robust platform for the incorporation of UAAs, including this compound. nih.govnih.gov These systems utilize cell extracts containing all the necessary machinery for transcription and translation, but without the constraints of a living cell. nih.govbyu.edu This "open" environment allows for direct manipulation of the reaction components, providing greater control over the incorporation process. byu.edu

A key advantage of CFPS for UAA incorporation is the ability to overcome the competition with cellular release factors. In E. coli-based CFPS systems, the absence of a cell wall allows for the direct addition of components that can enhance UAA incorporation efficiency. For example, the addition of indolmycin (B1671932) can repress the undesired incorporation of tryptophan in response to a UGA codon being used for UAA insertion. nih.govresearchgate.net Furthermore, CFPS systems can be prepared from genomically recoded organisms that lack release factor 1, which significantly improves the efficiency of UAA incorporation at UAG codons. d-nb.info

CFPS also allows for the efficient incorporation of multiple UAAs into a single protein. By supplying the system with multiple orthogonal aaRS/tRNA pairs and the corresponding UAAs, researchers have successfully synthesized proteins with several different non-canonical residues. d-nb.info

The versatility of CFPS makes it a valuable tool for both fundamental research and the production of proteins with novel functionalities. It enables the rapid screening of UAA incorporation efficiency and the synthesis of proteins that may be toxic to living cells. byu.edu

The success of incorporating this compound and other UAAs hinges on the development of highly efficient and orthogonal translation systems (OTS). nih.gov An OTS consists of an orthogonal aaRS and its cognate tRNA that function independently of the host's endogenous translational machinery. nih.govnih.gov

The development of an OTS involves several key steps:

Selection of an Orthogonal Pair: The starting point is often an aaRS/tRNA pair from a different domain of life (e.g., an archaeal pair for use in bacteria or eukaryotes). This inherent difference minimizes cross-reactivity with the host's synthetases and tRNAs. nih.gov

Engineering the aaRS: The active site of the aaRS is mutated to specifically recognize the desired UAA (e.g., this compound) and not any of the 20 canonical amino acids. This is typically achieved through rounds of directed evolution and selection.

Engineering the tRNA: The anticodon of the tRNA is mutated to recognize a non-sense or four-base codon. The rest of the tRNA sequence is optimized to ensure it is a good substrate for the engineered aaRS but a poor substrate for any of the host's aaRSs. nih.gov

A well-known example is the use of the tyrosyl-tRNA synthetase/tRNA pair from Methanococcus jannaschii in E. coli. frontiersin.org This pair has been extensively engineered to incorporate a wide variety of UAAs. Similarly, the pyrrolysyl-tRNA synthetase (PylRS)/tRNAPyl pair is another powerful and versatile system. portlandpress.com

The efficiency of an OTS can be further enhanced by optimizing the expression levels of the orthogonal components and by engineering other parts of the translational machinery, such as ribosomes and elongation factors. sci-hub.stnih.gov For example, evolved ribosomes have been shown to improve the decoding of four-base codons. sci-hub.st

Applications in Peptide Synthesis

Beyond its incorporation into proteins using cellular machinery, derivatized this compound can also be utilized in chemical peptide synthesis.

Solid-phase peptide synthesis (SPPS) is a cornerstone of peptide chemistry, allowing for the stepwise assembly of amino acids into a desired peptide sequence. nih.gov The process involves anchoring the C-terminal amino acid to a solid support (resin) and then sequentially adding Nα-protected amino acids. nih.gov

Derivatized this compound can be incorporated into peptides using standard SPPS protocols. Typically, the amino group of this compound would be protected with a fluorenylmethoxycarbonyl (Fmoc) or t-butyloxycarbonyl (Boc) group to allow for its use in the stepwise synthesis. nih.govyoutube.com

The general cycle of SPPS involves:

Deprotection: Removal of the Nα-protecting group (e.g., Fmoc) from the resin-bound amino acid or peptide. youtube.com

Activation and Coupling: Activation of the carboxyl group of the incoming Fmoc-protected amino acid (such as Fmoc-4-Nitro-DL-homophenylalanine) and its subsequent coupling to the deprotected N-terminus of the resin-bound peptide. youtube.com

Washing: Removal of excess reagents and byproducts.

This cycle is repeated until the desired peptide sequence is assembled. Finally, the peptide is cleaved from the resin, and any side-chain protecting groups are removed. youtube.com

A variation of this method involves side-chain anchoring, where an amino acid with a reactive side chain is attached to the resin. mdpi.orgacs.org This allows for the synthesis of peptides that are modified at the C-terminus. acs.org While not directly demonstrated for this compound, this approach highlights the versatility of SPPS for creating complex peptides with unique functionalities.

The incorporation of this compound into peptides via SPPS can be used to create probes for studying enzyme activity or for developing peptide-based therapeutics.

Solution-Phase Peptide Synthesis Strategies

The integration of unnatural amino acids like this compound into peptide chains is a key strategy in modern peptide chemistry, enabling the creation of novel molecular structures with tailored properties. While solid-phase peptide synthesis (SPPS) is a widely used method, solution-phase synthesis remains a valuable and sometimes necessary approach, particularly for complex peptides or when specific modifications are required. nih.gov

Solution-phase synthesis involves the stepwise addition of amino acids in a homogenous reaction mixture. This method allows for the purification of intermediates at each step, which can be advantageous for ensuring the purity of the final peptide. The synthesis of peptides containing this compound in solution typically involves the protection of the amino and carboxyl groups of the amino acids, followed by the activation of the carboxyl group of one amino acid to facilitate the formation of a peptide bond with the amino group of another.

Key steps in the solution-phase synthesis of a dipeptide containing this compound might include:

Protection: The amino group of this compound is protected, often with a Boc (tert-butyloxycarbonyl) or Fmoc (9-fluorenylmethyloxycarbonyl) group. The carboxyl group of the partnering amino acid is also protected, for instance, as a methyl or benzyl (B1604629) ester.

Activation: The free carboxyl group of the N-protected this compound is activated using a coupling reagent such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Coupling: The activated amino acid is then reacted with the deprotected amino group of the second amino acid to form the peptide bond.

Deprotection: The protecting groups are removed from the newly formed dipeptide to yield the final product.

While specific protocols for this compound are not extensively detailed in the provided search results, the general principles of solution-phase synthesis are well-established and applicable. nih.gov The choice of protecting groups and coupling reagents is critical to minimize side reactions and maximize yield.

Design of Peptides with Enhanced Properties via Nitro Modifications

The introduction of a nitro group onto the phenyl ring of homophenylalanine can significantly alter the electronic and steric properties of the amino acid, thereby influencing the characteristics of peptides that incorporate it. The nitro group is a strong electron-withdrawing group, which can affect the pKa of nearby functional groups and participate in specific non-covalent interactions.

The incorporation of nitro-modified amino acids can lead to peptides with enhanced properties such as:

Increased Stability: The presence of unnatural amino acids can confer resistance to enzymatic degradation by proteases, which are often specific to natural L-amino acids. mdpi.com This increased stability is a desirable attribute for therapeutic peptides.

Modified Bioactivity: The nitro group can influence the binding affinity of a peptide to its biological target. This can be due to direct interactions of the nitro group with the target receptor or enzyme, or through conformational changes induced by the modified amino acid.

Spectroscopic Probes: The nitro group has distinct spectroscopic properties that can be exploited. For instance, 4-nitro-l-phenylalanine, a similar compound, has been used as both a fluorescence quencher and a vibrational reporter to probe local protein environments. researchgate.net

The design of peptides with enhanced properties through nitro modifications is a rational approach in medicinal chemistry and materials science. By strategically placing this compound within a peptide sequence, researchers can fine-tune its structure and function.

| Property | Enhancement due to Nitro Modification | Rationale |

| Proteolytic Stability | Increased resistance to enzymatic degradation. mdpi.com | Unnatural amino acid structure hinders recognition by proteases. |

| Binding Affinity | Can be increased or modulated. | The nitro group can introduce new electronic and steric interactions with the target. |

| Spectroscopic Reporting | Enables the study of local molecular environments. researchgate.net | The nitro group possesses unique vibrational frequencies sensitive to its surroundings. |

Protein Engineering and Functional Modulation

Study of Protein Interactions and Enzyme Activities

The site-specific incorporation of unnatural amino acids like this compound into proteins is a powerful tool for investigating protein structure, dynamics, and function. researchgate.netchemimpex.com The nitro group serves as a useful probe due to its unique spectroscopic signature.

In a study involving the closely related amino acid 4-nitro-l-phenylalanine (pNO₂F), researchers successfully incorporated it into superfolder green fluorescent protein (sfGFP). researchgate.netnih.govnih.gov The symmetric stretching frequency of the nitro group was found to be sensitive to the local environment, showing a measurable shift between a solvent-exposed and a partially buried position. researchgate.net This demonstrates the utility of the nitro group as a vibrational reporter for probing local protein environments.

The ability of 4-Nitro-DL-phenylalanine hydrate (B1144303) to act as a substrate in enzyme-catalyzed reactions makes it valuable for enzymology studies, allowing researchers to explore enzyme mechanisms and kinetics. chemimpex.com

| Protein Studied | Incorporated Amino Acid | Technique Used | Key Finding |

| Superfolder Green Fluorescent Protein (sfGFP) | 4-nitro-l-phenylalanine (pNO₂F) | Infrared Spectroscopy | The nitro symmetric stretching frequency is a sensitive probe of the local protein environment. researchgate.net |

| Superfolder Green Fluorescent Protein (sfGFP) | 4-nitro-l-phenylalanine (pNO₂F) | X-ray Crystallography | Incorporation of pNO₂F does not significantly perturb the protein structure. nih.govnih.gov |

Elucidation of Mechanisms of Action for Therapeutic Agents

The unique properties of nitro-containing amino acids can be leveraged to understand the mechanisms of action of therapeutic agents. By incorporating an amino acid like this compound into a biologically active peptide or protein, researchers can gain insights into its interactions with its target.

For example, the nitro group can serve as a spectroscopic handle to monitor binding events or conformational changes upon interaction with a therapeutic target. Changes in the local environment of the nitro group, as detected by infrared spectroscopy, can provide information about the binding interface and the nature of the molecular interactions.

While direct studies elucidating therapeutic mechanisms using this compound are not detailed in the provided search results, the principles are demonstrated by the use of similar compounds. The ability to probe protein environments without significant structural perturbation is key to gaining meaningful mechanistic insights. nih.gov

Development of Modified Proteins for Research

The genetic incorporation of unnatural amino acids with unique functionalities is a cornerstone of modern protein engineering. This technology allows for the creation of modified proteins with novel properties that are valuable for research purposes.

The incorporation of 4-nitro-l-phenylalanine into proteins, for instance, has been shown to be an effective method for introducing a site-specific infrared probe. researchgate.net This allows for detailed studies of protein structure and dynamics that would not be possible with natural amino acids alone. The high efficiency and fidelity of incorporating such unnatural amino acids are critical for the production of well-defined modified proteins. researchgate.net

The development of such modified proteins opens up new avenues for research, including:

Detailed structural analysis: Using the incorporated probe to map local environments within a protein.

Dynamic studies: Monitoring conformational changes in real-time.

Interaction studies: Characterizing the binding of ligands, substrates, or other proteins.

The successful incorporation of 4-nitro-l-phenylalanine into sfGFP without disrupting its structure provides a strong precedent for the use of similar nitro-containing amino acids in the development of modified proteins for a wide range of research applications. nih.govnih.gov

Advanced Spectroscopic and Analytical Characterization of 4 Nitro Dl Homophenylalanine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy serves as a cornerstone for the structural elucidation of organic compounds by probing the magnetic properties of atomic nuclei. For 4-Nitro-DL-homophenylalanine, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments allows for the unambiguous assignment of all proton (¹H) and carbon (¹³C) signals, confirmation of the molecular backbone, and investigation into its three-dimensional structure in solution.

While a dedicated spectrum for this compound is not publicly available, a detailed analysis can be extrapolated from the known spectra of closely related compounds, such as phenylalanine, 4-nitrophenylalanine, and homophenylalanine itself. chemicalbook.comhmdb.canih.gov The introduction of a nitro group at the para-position of the phenyl ring is expected to have a significant deshielding effect on the aromatic protons due to its strong electron-withdrawing nature.

The ¹H NMR spectrum would feature distinct signals for the aromatic protons, which would likely appear as two doublets characteristic of a 1,4-disubstituted benzene (B151609) ring. The protons ortho to the nitro group (H-3' and H-5') would be shifted further downfield compared to those meta to it (H-2' and H-6'). The aliphatic protons of the homophenylalanine backbone (α-CH, β-CH₂, γ-CH₂) would exhibit complex splitting patterns due to spin-spin coupling.

Similarly, the ¹³C NMR spectrum would show characteristic shifts. The carbon atom attached to the nitro group (C-4') would be significantly deshielded, while the other aromatic carbons would also be affected. The carbonyl carbon of the carboxylic acid would appear at the far downfield end of the spectrum.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on analysis of similar compounds. Actual experimental values may vary.

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| α-CH | ~3.8 - 4.2 | ~55 - 60 |

| β-CH₂ | ~2.0 - 2.4 | ~35 - 40 |

| γ-CH₂ | ~2.8 - 3.2 | ~30 - 35 |

| Aromatic CH (C-2', C-6') | ~7.3 - 7.5 | ~130 - 132 |

| Aromatic CH (C-3', C-5') | ~8.1 - 8.3 | ~123 - 125 |

| Aromatic C (C-1') | N/A | ~145 - 148 |

| Aromatic C (C-4') | N/A | ~147 - 150 |

To confirm the connectivity and assign the stereochemistry of this compound, a suite of advanced 2D NMR experiments is essential. Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish through-bond correlations.

COSY experiments would reveal the coupling relationships between adjacent protons (e.g., α-H with β-H₂ protons, and β-H₂ with γ-H₂ protons), confirming the aliphatic chain structure.

HSQC would correlate each proton signal with its directly attached carbon atom, allowing for the definitive assignment of the carbon backbone.

HMBC provides information about longer-range couplings (typically 2-3 bonds), which is crucial for connecting the aliphatic chain to the aromatic ring (e.g., correlation from γ-H₂ protons to the C-1' aromatic carbon).

For stereochemical assignment, Nuclear Overhauser Effect (NOE) based experiments, such as NOESY or ROESY, are employed. These techniques detect through-space interactions between protons that are close to each other, providing data that can be translated into distance restraints for 3D modeling. Isotopic labeling, where the compound is synthesized using ¹³C and/or ¹⁵N enriched precursors, can also be used to enhance signal sensitivity and enable more complex experiments, although this is more common for larger biomolecules. nmr-bio.comresearchgate.netnih.gov

The flexibility of the aliphatic side chain in this compound means it can adopt multiple conformations in solution. NMR spectroscopy is a powerful tool for determining the predominant solution-state conformation. nih.govfrontiersin.org

The analysis relies on two key NMR parameters:

³J-coupling constants : The magnitude of the coupling constant between vicinal protons (protons on adjacent carbons) is related to the dihedral angle between them, as described by the Karplus equation. By measuring the ³J(Hα-Hβ) and ³J(Hβ-Hγ) coupling constants, it is possible to estimate the preferred rotamer populations around the Cα-Cβ and Cβ-Cγ bonds.

Nuclear Overhauser Effects (NOEs) : The intensity of an NOE signal is inversely proportional to the sixth power of the distance between the two interacting protons. Observing NOEs between specific protons (e.g., between the aromatic protons and the aliphatic chain protons) provides crucial distance constraints.

These experimental NMR data are then used as constraints in computational molecular modeling and dynamics simulations. nih.govresearchgate.net The goal is to find the lowest energy 3D structures that are consistent with the observed coupling constants and NOE distances, thereby providing a detailed picture of the molecule's conformational preferences in solution.

Mass Spectrometry (MS) for Molecular Fingerprinting and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and, through fragmentation analysis, yields a unique "fingerprint" that can be used for structural elucidation.

The choice of ionization method is critical and depends on the analyte's properties. For this compound, both hard (EI) and soft (ESI) ionization techniques can provide complementary information.

Electron Ionization (EI) : This is a hard ionization technique that involves bombarding the sample with high-energy electrons (typically 70 eV). stackexchange.com This process imparts significant energy to the molecule, leading to extensive fragmentation. While this can make it difficult to observe the molecular ion (M⁺·), the resulting fragmentation pattern is highly detailed and reproducible, making it excellent for structural analysis and library matching. libretexts.orgyoutube.com

Electrospray Ionization (ESI) : ESI is a soft ionization technique ideal for polar, non-volatile molecules like amino acids. youtube.comwiley-vch.de The sample is dissolved in a solvent and sprayed through a high-voltage capillary, creating charged droplets. As the solvent evaporates, the charge density on the droplets increases until ions (typically protonated molecules, [M+H]⁺, in positive ion mode, or deprotonated molecules, [M-H]⁻, in negative ion mode) are ejected into the gas phase. nih.govresearchgate.net ESI results in minimal fragmentation, usually allowing for the clear determination of the molecular weight. For more detailed structural information, ESI is often coupled with tandem mass spectrometry (MS/MS). stackexchange.com

The fragmentation of this compound in the mass spectrometer is heavily influenced by the presence of the nitroaromatic group and the amino acid side chain. The characteristic fragmentation pathways for nitroarenes involve losses of nitro-related species. acs.org

Under EI conditions, common fragmentation pathways for nitroaromatic compounds include:

Loss of a nitro radical (·NO₂), resulting in an [M - 46]⁺ ion.

Loss of nitric oxide (NO), often preceded by a rearrangement, giving an [M - 30]⁺ ion.

Loss of an oxygen atom to form an [M - 16]⁺ ion.

Cleavage of the amino acid side chain, particularly α-cleavage at the bond between the α-carbon and the carbonyl group, leading to the loss of the carboxyl group (·COOH).

Under ESI-MS/MS conditions, the fragmentation of the protonated molecule [M+H]⁺ would be induced by collision-induced dissociation (CID). In negative ion mode, fragmentation of the deprotonated molecule [M-H]⁻ often involves decarboxylation (loss of CO₂). nih.govresearchgate.net The fragmentation of nitroaromatic compounds under ESI can also involve losses of NO and NO₂, similar to EI, but the mechanisms can differ. nih.govmiamioh.edu

Table 2: Predicted Key Mass Spectrometry Fragments for this compound (Molecular Weight: 224.21 g/mol )

| Ionization Mode | Precursor Ion (m/z) | Key Fragment | Neutral Loss | Predicted Fragment m/z |

| ESI (+) | [M+H]⁺ (225.2) | Loss of water | H₂O | 207.2 |

| ESI (+) | [M+H]⁺ (225.2) | Loss of ammonia (B1221849) | NH₃ | 208.2 |

| ESI (+) | [M+H]⁺ (225.2) | Loss of formic acid | HCOOH | 179.2 |

| ESI (-) | [M-H]⁻ (223.2) | Loss of carbon dioxide | CO₂ | 179.2 |

| EI | M⁺· (224.2) | Loss of nitro radical | ·NO₂ | 178.2 |

| EI | M⁺· (224.2) | Loss of carboxyl radical | ·COOH | 179.2 |

High-Resolution Mass Spectrometry for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous identification and structural confirmation of synthetic compounds like this compound. Unlike standard mass spectrometry, HRMS provides the exact mass of an ion with high accuracy (typically to within 5 ppm), which allows for the determination of its elemental composition.

The molecular formula of this compound is C₁₀H₁₂N₂O₄. Using the exact masses of the most abundant isotopes of its constituent elements (¹²C = 12.000000 Da, ¹H = 1.007825 Da, ¹⁴N = 14.003074 Da, ¹⁶O = 15.994915 Da), the theoretical monoisotopic mass of the neutral molecule can be calculated. When analyzed by HRMS, the compound is typically ionized, most commonly by protonation to form the [M+H]⁺ ion. This cation is then analyzed to determine its mass-to-charge ratio (m/z). The high resolving power of the instrument allows for the differentiation of ions with very similar nominal masses, thereby confirming the elemental formula and ensuring the identity of the target compound. This technique is invaluable in distinguishing the product from potential impurities or side-products with different elemental compositions. chemimpex.com

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₀H₁₂N₂O₄ |

| Theoretical Monoisotopic Mass (M) | 224.07971 Da |

| Ion Form (Protonated) | [M+H]⁺ |

| Theoretical m/z of [M+H]⁺ | 225.08754 Da |

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are powerful, non-destructive techniques used to probe the vibrational modes of molecules. For this compound, these methods provide a detailed fingerprint based on the vibrations of its specific functional groups. The nitro group (-NO₂) is a particularly strong chromophore in both IR and Raman spectroscopy. researchgate.net

The key functional groups and their characteristic vibrational frequencies are:

Nitro Group (-NO₂): This group exhibits two prominent stretching vibrations: an asymmetric stretch (νas) typically found in the 1500-1570 cm⁻¹ region and a symmetric stretch (νs) in the 1300-1370 cm⁻¹ region. The exact positions of these bands are sensitive to the local electronic environment. researchgate.net

Carboxylic Acid (-COOH): The carbonyl group (C=O) shows a strong, sharp absorption band in the IR spectrum, usually between 1700-1725 cm⁻¹ for dimeric forms common in the solid state. The O-H stretch gives rise to a very broad band in the 2500-3300 cm⁻¹ range due to hydrogen bonding.

Amino Group (-NH₂): As a primary amine, it is expected to show N-H stretching vibrations in the 3300-3500 cm⁻¹ region. The N-H bending (scissoring) vibration appears around 1590-1650 cm⁻¹.

Aromatic Ring (C₆H₄): The para-substituted benzene ring has characteristic C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations within the ring, which appear as a series of bands between 1450-1600 cm⁻¹.

Raman spectroscopy complements IR by providing information on non-polar bonds and symmetric vibrations, which are often weak or inactive in IR. bohrium.com For instance, the symmetric stretch of the nitro group and the vibrations of the aromatic ring backbone are typically strong in the Raman spectrum.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| Nitro (-NO₂) | Asymmetric Stretch | 1500 - 1570 | Strong (IR) |

| Symmetric Stretch | 1300 - 1370 | Strong (IR & Raman) | |

| Carboxylic Acid (-COOH) | C=O Stretch | 1700 - 1725 | Strong (IR) |

| O-H Stretch | 2500 - 3300 | Broad, Strong (IR) | |

| Amino (-NH₂) | N-H Stretch | 3300 - 3500 | Medium (IR) |

| Aromatic Ring | C=C Stretch | 1450 - 1600 | Medium-Strong (IR & Raman) |

Vibrational spectroscopy is highly sensitive to the three-dimensional arrangement of molecules in the solid state. Different crystalline forms, or polymorphs, of this compound will exhibit distinct IR and Raman spectra. These differences arise from variations in intermolecular interactions, such as hydrogen bonding, and changes in molecular conformation or crystal lattice symmetry.

Spectral variations between polymorphs can manifest as:

Shifts in Peak Positions: Changes in the strength of hydrogen bonds involving the carboxylic acid and amino groups will directly affect the frequencies of their O-H, N-H, and C=O stretching vibrations.

Splitting of Bands: A vibrational mode that appears as a single band in one polymorph may split into multiple bands in another if the crystal structure contains multiple, non-equivalent molecules in the unit cell.

Appearance or Disappearance of Peaks: Changes in crystal symmetry can alter the selection rules for IR and Raman activity, causing certain vibrational modes to become active in one form but not another.

By comparing the IR and Raman spectra of different batches of the compound, one can identify the presence of different polymorphs, monitor phase transitions, and ensure consistency in the solid-state form of the material.

Chromatographic Techniques for Purity Assessment and Enantiomeric Separation

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the chemical purity of this compound. A common approach involves reversed-phase (RP) HPLC, where a non-polar stationary phase (like C18) is used with a polar mobile phase. pom.go.id

For purity analysis, a sample is injected into the HPLC system, and its components are separated based on their differential partitioning between the stationary and mobile phases. The nitro-aromatic ring in this compound allows for sensitive detection using a UV-Vis or photodiode array (PDA) detector. pom.go.idnih.gov The purity is determined by integrating the area of the main peak corresponding to the product and comparing it to the total area of all peaks in the chromatogram. A well-developed HPLC method can separate the target compound from starting materials, reagents, and potential side products. nih.gov

| Parameter | Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Isocratic or gradient mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic modifier (e.g., acetonitrile (B52724) or methanol) |

| Flow Rate | 1.0 mL/min |

| Detection | UV-Vis at ~270-280 nm (λmax of the nitroaromatic chromophore) |

| Column Temperature | Ambient or controlled (e.g., 30-40 °C) |